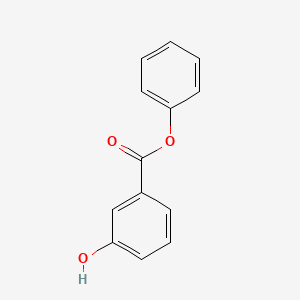

Phenyl 3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVWUMGIUNURRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491964 | |

| Record name | Phenyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24262-63-3 | |

| Record name | Phenyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Functionalization of the Aromatic Ring C H Activation :direct Modification of the C H Bonds on the Aromatic Ring Represents a More Advanced Strategy for Derivatization.

Enzymatic Hydroxylation: Nature employs highly specific enzymes to functionalize aromatic C-H bonds. For example, p-hydroxybenzoate 3-hydroxylase is an FAD-dependent monooxygenase that selectively hydroxylates p-hydroxybenzoate at the C3 position. nih.govscispace.com While this specific enzyme acts on the para-isomer, it exemplifies the principle of enzymatic C-H functionalization, which could potentially be applied or engineered for the regioselective hydroxylation of other positions on the 3-hydroxybenzoate scaffold.

Transition Metal Catalysis: Modern organic synthesis offers catalytic methods for C-H functionalization. For instance, palladium-catalyzed C-H hydroxylation of benzoic acids has been developed using aqueous hydrogen peroxide as the oxidant. google.com Such methods provide a direct route to introduce new hydroxyl groups onto the aromatic ring, creating polyhydroxylated derivatives that would be difficult to access through classical multi-step syntheses.

These derivatization strategies allow for the systematic modification of phenyl 3-hydroxybenzoate, enabling the exploration of structure-activity relationships and the creation of novel compounds for various applications.

Spectroscopic Characterization and Structural Elucidation of Phenyl 3 Hydroxybenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed molecular structure can be assembled.

The ¹H NMR spectrum of Phenyl 3-hydroxybenzoate presents distinct signals corresponding to the protons on its two aromatic rings and the phenolic hydroxyl group. The chemical shifts are influenced by the electronic environment of each proton. The protons of the 3-hydroxybenzoyl moiety are distinguished from those of the phenyl ester group. psu.edu

The aromatic region of the spectrum is complex, typically showing signals between δ 7.0 and δ 8.2 ppm. psu.edu For the 3-hydroxybenzoyl portion, the proton signals are consistent with those observed in other 3-hydroxybenzoic acid derivatives. cdnsciencepub.com The protons on the phenyl ester ring exhibit shifts characteristic of a phenoxy group. The phenolic hydroxyl proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2' (Benzoyl) | 7.6-7.7 | d |

| H-6' (Benzoyl) | 7.5-7.6 | dd |

| H-4' (Benzoyl) | 7.3-7.4 | t |

| H-5' (Benzoyl) | 7.0-7.1 | dd |

| H-2/H-6 (Phenyl) | 7.4-7.5 | t |

| H-3/H-5 (Phenyl) | 7.2-7.3 | t |

| H-4 (Phenyl) | 7.3-7.4 | t |

Note: Predictions are based on data from analogous compounds. psu.educdnsciencepub.comchemicalbook.com Multiplicities: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in this compound. The chemical shifts reveal the nature of each carbon, distinguishing between carbonyl, aromatic, and oxygen-substituted carbons.

The ester carbonyl carbon (C=O) signal is typically found in the δ 165-168 ppm range. cdnsciencepub.comnih.gov The carbons of the two aromatic rings appear in the δ 115-157 ppm region. The carbon attached to the hydroxyl group (C-3') and the carbon of the phenyl ring attached to the ester oxygen (C-1) are significantly deshielded and appear downfield. nih.govresearchgate.net Specifically, in related 3-hydroxybenzoate structures, the carbon bearing the hydroxyl group (C-3') is observed around δ 156.3 ppm, while the ester carbonyl carbon appears near δ 167.3 ppm. cdnsciencepub.com The remaining aromatic carbons can be assigned based on substituent effects and comparison with similar phenyl benzoate (B1203000) structures. psu.edunih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~167 |

| C-3' (C-OH) | ~156 |

| C-1 (Phenyl) | ~151 |

| C-1' (Benzoyl) | ~132 |

| C-5' (Benzoyl) | ~130 |

| C-3/C-5 (Phenyl) | ~129.5 |

| C-4 (Phenyl) | ~126 |

| C-2/C-6 (Phenyl) | ~122 |

| C-6' (Benzoyl) | ~121.8 |

| C-2' (Benzoyl) | ~120.5 |

Note: Predictions are based on data from analogous compounds. psu.educdnsciencepub.comnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. The presence of a hydroxyl group is indicated by a broad absorption band in the high-frequency region, typically around 3100-3600 cm⁻¹. ifes.edu.br The most prominent feature for an ester is the strong, sharp carbonyl (C=O) stretching vibration, which for phenolic esters, appears at a relatively high wavenumber, often between 1700 cm⁻¹ and 1740 cm⁻¹. ifes.edu.brmdpi.com

Additionally, the spectrum shows characteristic C-O stretching vibrations for the ester linkage. The asymmetric Ar-CO-O stretch is typically observed around 1260-1270 cm⁻¹. researchgate.net A band characteristic of the phenolic C-O bond can also be identified, often near 1215 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ region, and aromatic C-H stretches appear just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500 - 3300 | Phenolic -OH | O-H Stretch, broad |

| >3000 | Aromatic C-H | C-H Stretch |

| 1740 - 1720 | Ester C=O | C=O Stretch, strong |

| 1600 - 1450 | Aromatic C=C | C=C Ring Stretch |

| 1270 - 1250 | Ester C-O | Asymmetric Stretch |

Note: Values are typical ranges for the specified functional groups in aromatic esters. ifes.edu.brmdpi.comresearchgate.net

Micro-Elemental Analysis for Compositional Verification

Micro-elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. This technique is used to confirm the empirical and molecular formula of a synthesized compound by comparing the experimentally determined percentages with the theoretically calculated values.

For this compound, with the molecular formula C₁₃H₁₀O₃, the theoretical elemental composition can be calculated from its molecular weight (214.22 g/mol ). nih.gov Experimental results from elemental analysis of newly synthesized aromatic esters are generally considered acceptable if they fall within ±0.4% of the calculated values, confirming the purity and assigned formula of the compound. rasayanjournal.co.innih.gov

Table 4: Elemental Analysis Data for this compound (C₁₃H₁₀O₃)

| Element | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | C₁₃H₁₀O₃ | 72.89 | Typically within ±0.4% |

| Hydrogen (H) | C₁₃H₁₀O₃ | 4.71 | Typically within ±0.4% |

Note: Calculated percentages are derived from the molecular formula. nih.gov The 'Found' column indicates the expected agreement for a pure sample based on typical analytical results reported in the literature. rasayanjournal.co.inmdpi.com

Crystallographic Investigations and Solid State Architecture of Phenyl 3 Hydroxybenzoate Derivatives

Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Conformation

Determination of Bond Lengths and Angles

The analysis of derivatives of phenyl 3-hydroxybenzoate provides insight into the molecular geometry. For instance, in a related compound, phenyl 3-methoxy-4-phenoxybenzoate, the bond lengths and angles are reported to be within the normal range observed for similar structures. nih.gov In other complex organic molecules, deviations in bond lengths and angles from standard values can often be attributed to steric effects or intramolecular interactions, such as hydrogen bonding. nih.gov For example, the attachment of different functional groups can cause slight increases or decreases in the lengths of adjacent carbon-carbon bonds within an aromatic ring. nih.gov

Table 1: Selected Bond Lengths and Angles for a this compound Derivative (Note: Data for a representative related compound is used for illustrative purposes) | Feature | Atom 1 | Atom 2 | Bond Length (Å) | |---|---|---|---| | Bond Length | C6 | C7 | 1.394 | | Bond Length | C6 | C14 | 1.410 | | Feature | Atom 1 | Atom 2 | Atom 3 | **Bond Angle (°) ** | | Bond Angle | C7 | C6 | C14 | 120.4 | | Bond Angle | C14 | C12 | C11 | 120.2 | | Bond Angle | C9 | C7 | C6 | 119.6 | Data derived from a study on 3-hydroxy-4-methoxybenzaldehyde. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close contact between neighboring molecules, which correspond to intermolecular interactions. nih.gov

Quantification of Atomic Contributions to Crystal Packing

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzodiazepine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Varies by compound |

| H···O/O···H | 14.3% (Compound 3b) |

| H···O/O···H | 13.1% (Compound 4) |

| H···N/N···H | 2.6% (Compound 4) |

| H···N/N···H | 2.3% (Compound 5) |

| C···O | 1.4% (Compound 5) |

Data derived from a study on 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives. mdpi.com

Identification of Specific Non-Covalent Interactions

Hirshfeld surface analysis is also instrumental in identifying specific non-covalent interactions that direct the supramolecular assembly. These can include conventional and unconventional hydrogen bonds, as well as other weak interactions like C—H⋯π interactions. nih.govnih.gov In the crystal structure of phenyl 3-methoxy-4-phenoxybenzoate, weak intermolecular C—H⋯O interactions are identified as the key contacts that link molecules together. nih.gov In other systems, interactions such as C—H⋯N and C—H⋯Cl have been observed to play a significant role in the three-dimensional network. nih.gov The red spots on a dnorm mapped Hirshfeld surface highlight these shorter, stronger interactions. nih.govnih.gov

Supramolecular Assembly in Crystalline Forms

Two-Dimensional Supramolecular Architectures

The formation of two-dimensional (2D) networks in the crystal lattice of this compound derivatives is primarily driven by directional non-covalent interactions, such as hydrogen bonds. While a definitive crystal structure for the parent this compound is not publicly available, analysis of its derivatives provides significant insight into the likely packing motifs.

A key example is the derivative 3-(2-Bromoacetyl)phenyl benzoate (B1203000) . In its crystal structure, C-H···O hydrogen bonds play a crucial role in assembling the molecules. researchgate.net These interactions, though weaker than conventional O-H···O bonds, are numerous and specific enough to guide the formation of defined structural motifs. Specifically, they generate R²₁(6) ring patterns, which link molecules into chains. These chains are then further organized, stacking along a crystallographic axis to build up a more complex, layered architecture. researchgate.net This layered assembly can be considered a form of 2D supramolecular architecture.

The assembly of molecules into these higher-order structures is a common feature in crystal engineering, where understanding these interactions is paramount. In many organic compounds, weak intermolecular forces like π-π stacking and C-H···O or C-H···π hydrogen bonds are frequently observed and are key to stabilizing the resulting supramolecular arrangement.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions for 2D/3D Assembly | Reference |

| 3-(2-Bromoacetyl)phenyl benzoate | Monoclinic | P2₁/c | C-H···O hydrogen bonds, C-H···π contacts | researchgate.net |

| Methyl 4-hydroxybenzoate (B8730719) | Monoclinic | Cc | Extensive intermolecular hydrogen bonding (O-H···O) | nih.gov |

This table presents crystallographic data for a derivative and an isomer of this compound to illustrate the formation of supramolecular architectures.

Aromatic π-Stacking Interactions

Aromatic π-stacking is a fundamental non-covalent interaction that significantly influences the crystal packing of phenyl-containing compounds. This interaction arises from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. In the derivatives of this compound, these interactions work in concert with hydrogen bonds to create a stable solid-state structure.

In the crystal structure of 3-(2-Bromoacetyl)phenyl benzoate , the two benzene (B151609) rings within a single molecule are not coplanar; they exhibit a significant dihedral angle of 72.59 (6)°. researchgate.net The intermolecular packing is characterized by C-H···π interactions, where a hydrogen atom from one molecule approaches the face of a phenyl ring on a neighboring molecule. These contacts link molecules into inversion dimers, a common and stable supramolecular synthon. researchgate.net

The energetics and geometry of π-stacking can vary. The most energetically favored arrangement is often an offset or parallel-displaced stack, rather than a direct face-to-face orientation. This offset minimizes electrostatic repulsion between the electron-rich centers of the rings. Such interactions are crucial in the formation of one-dimensional π-stacks, which can exhibit distinct π-π overlap modes and interplanar distances, typically in the range of 3.3 to 3.6 Å.

| Derivative | Interaction Type | Geometric Parameter | Significance | Reference |

| 3-(2-Bromoacetyl)phenyl benzoate | Intramolecular | Dihedral angle between benzene rings: 72.59 (6)° | Indicates significant molecular twisting. | researchgate.net |

| 3-(2-Bromoacetyl)phenyl benzoate | Intermolecular C-H···π | Forms inversion dimers | A key motif in building the supramolecular structure. | researchgate.net |

| 3-(2-Bromoacetyl)phenyl benzoate | Intermolecular Br···O | Contact distance: 3.254 (3) Å | Links stacks into a 3D network. | researchgate.net |

This table details the specific aromatic and other non-covalent interactions observed in the crystal structure of a this compound derivative.

Computational Chemistry and Molecular Modeling Studies on Phenyl 3 Hydroxybenzoate Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. These methods are pivotal in determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Ab Initio and Density Functional Theory (DFT) Approaches for Geometric Optimization

The geometric optimization of Phenyl 3-hydroxybenzoate can be effectively performed using both ab initio and Density Functional Theory (DFT) methods. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without the use of experimental data. For instance, studies on related hydroxybenzoic acids have utilized HF and MP2 methods with basis sets like 6-31G(d,p) and the more extensive 6-311+G(2d,p) to compute molecular geometries and electronic energies. nih.gov

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used method for studying organic molecules. arxiv.orgnih.gov The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly paired with basis sets such as 6-31G(d) or 6-311++G(d,p) for the geometry optimization of phenolic compounds. researchgate.nettandfonline.com This process systematically alters the molecular geometry to find the lowest energy conformation, providing accurate predictions of bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise spatial arrangement of its phenyl and 3-hydroxyphenyl rings, as well as the geometry of the central ester linkage.

Conformational Analysis and Energy Landscapes (e.g., Gauche and Anti Conformers)

The presence of rotatable bonds in this compound gives rise to different spatial arrangements known as conformers. The key dihedral angles that define its conformational landscape are associated with rotation around the ester and hydroxyl groups. Computational studies on analogous molecules, such as methyl 3-hydroxybenzoate, have identified different stable conformations, often referred to as gauche and anti conformers. researchgate.net

The anti conformation is characterized by an extended arrangement of the substituent groups, while the gauche conformation involves a more folded structure. wikipedia.org For this compound, rotation around the C-O bond of the ester linkage and the C-C bond of the hydroxyl group would lead to various conformers. The relative energies of these conformers can be mapped onto a potential energy surface, which illustrates the energy barriers between different conformations. acs.orgresearchgate.net The most stable conformers correspond to the minima on this energy landscape. The analysis of these landscapes, often performed using ab initio calculations at levels like MP2 with various basis sets, helps in understanding the molecule's flexibility and the predominant shapes it adopts. researchgate.net

Theoretical Prediction of Physicochemical Descriptors

Computational methods are also employed to predict key physicochemical descriptors that are crucial for understanding the molecule's pharmacokinetic and pharmacodynamic properties.

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable parameter for predicting drug transport properties. The calculation of TPSA is based on a summation of surface contributions of polar fragments, a method that avoids the need for 3D structural information and is therefore computationally efficient. pitt.edu For this compound, the presence of two hydroxyl groups and a carbonyl group contributes to its TPSA.

Octanol-Water Partition Coefficient (LogP) Estimations

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Various computational methods are used to estimate LogP, with one of the most common being XLogP3, an atom-additive method that calculates LogP based on the molecule's structure. nih.gov The LogP value for this compound is influenced by its aromatic rings, which are lipophilic, and its polar hydroxyl and ester groups, which are hydrophilic. nih.govnist.govnist.gov

Analysis of Hydrogen Bond Acceptors and Donors

The capacity of a molecule to form hydrogen bonds is fundamental to its interactions with biological targets. smu.edu Computational analysis of a molecule's structure allows for the identification and quantification of hydrogen bond donors and acceptors. acs.org A hydrogen bond donor is typically a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen), while a hydrogen bond acceptor is an electronegative atom with a lone pair of electrons. In this compound, the hydroxyl group serves as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and carbonyl groups can act as hydrogen bond acceptors.

Table of Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 46.5 Ų | nih.gov |

| Octanol-Water Partition Coefficient (XLogP3) | 3.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Rotatable Bond Analysis

The conformational flexibility of a molecule is a critical parameter in computational chemistry and drug design, as it influences the molecule's ability to interact with biological targets and its physical properties in the condensed phase. This flexibility is often quantified by the number of rotatable bonds. A rotatable bond is typically defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (i.e., non-hydrogen) atom.

For this compound, computational analysis identifies three rotatable bonds. nih.gov These bonds are central to the molecule's structural diversity. The rotation around these bonds dictates the relative orientation of the phenyl and 3-hydroxyphenyl rings.

The key rotatable bonds in this compound are:

The bond connecting the phenyl ring to the ester oxygen atom (C-O bond).

The bond between the ester oxygen and the carbonyl carbon (O-C=O).

The bond linking the carbonyl group to the 3-hydroxyphenyl ring (C-C bond).

The analysis of these bonds is crucial for understanding the molecule's conformational landscape. The energy barriers associated with rotation around these bonds determine the most stable conformations and the dynamics of conformational change. Studies on related structures, such as other hydroxybenzoate derivatives, often involve detailed scans of the potential energy surface as a function of the dihedral angles of these bonds to identify low-energy conformers. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14) nih.gov |

| Description | The three rotatable bonds allow for significant conformational freedom, primarily affecting the spatial relationship between the two aromatic rings. This flexibility is a key determinant of the molecule's interaction profile and crystal packing. |

Mean Field Theory Applications in Condensed Phase Systems

Mean Field Theory (MFT) is a powerful theoretical approach used in condensed matter physics and physical chemistry to simplify the analysis of complex, many-body interacting systems. numberanalytics.com Instead of calculating the interaction of a single particle with all other particles, MFT approximates these myriad interactions with an average or effective field. numberanalytics.comunam.mx This simplification makes the problem computationally tractable, providing valuable insights into the collective behavior and macroscopic properties of the system, such as phase transitions. numberanalytics.comworldscientific.com

In the context of organic condensed phase systems, such as solid-state this compound, MFT can be applied to model various phenomena. For organic molecules, this can include studying the transition between different crystalline phases or understanding the collective behavior of molecular dipoles. The theory is particularly useful for reducing the dimensionality of large-scale problems in many-body open quantum systems. arxiv.org

While specific, detailed MFT studies exclusively focused on this compound are not prominent in the available literature, the methodology is broadly applicable to organic molecular solids. Such a study would involve replacing the detailed intermolecular interactions (like van der Waals forces, hydrogen bonding, and electrostatic interactions) between a central this compound molecule and its neighbors with an average interaction field. This approach can be used to predict properties like critical temperatures for phase transitions or the emergence of collective electronic or vibrational states. researchgate.net The application of MFT, often in conjunction with other computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM), serves to bridge the gap between microscopic interactions and macroscopic observables in the condensed phase. researchgate.netresearchgate.net

| Phenomenon | MFT Approach | Potential Insights |

|---|---|---|

| Phase Transitions | Model the system's order parameter (e.g., orientational order) within the mean field. | Prediction of critical temperatures and the nature of transitions between different solid phases. numberanalytics.com |

| Dielectric Properties | Calculate the average electric field experienced by a molecule due to the polarization of its neighbors. | Understanding the material's response to an external electric field and its dielectric constant. |

| Collective Vibrational Modes | Approximate the coupling between molecular vibrations as an average field. | Analysis of phonon spectra and thermal properties of the crystal. arxiv.org |

Advanced Materials Science Applications of Phenyl 3 Hydroxybenzoate and Its Structural Analogues

Liquid Crystalline Phases and Electrooptic Properties

Research into liquid crystals derived from Phenyl 3-hydroxybenzoate analogues focuses on harnessing their distinctive molecular shape to achieve specific supramolecular arrangements and responsive behaviors. csic.es The kinked or bent shape prevents the free rotation of molecules along their long axis, leading to sterically induced packing that forms unique smectic and columnar phases not seen in conventional rod-like (calamitic) liquid crystals. researchgate.netaip.org

Design Principles for Bent-Core Liquid Crystals and Mesogens

The design of bent-core liquid crystals (BCLCs) is a strategic process aimed at controlling intermolecular interactions to produce specific mesophases with desired properties. mdpi.comcsic.es The fundamental structure of a BCLC mesogen consists of three primary components: a central bent unit, linking groups, and terminal rod-like wings. mdpi.com

Central Bent Unit (BU): The core of the molecule dictates the crucial bend angle. mdpi.com Units derived from 3-hydroxybenzoic acid or resorcinol (B1680541) are commonly employed. researchgate.netmdpi.com The stability of the resulting mesophases is significantly influenced by the nature of this central core; for instance, incorporating more aromatic rings, such as in a 2,7-naphthalene or 3,4'-biphenyl unit, can dramatically increase the liquid crystalline range compared to a single phenyl ring. csic.es

Linking Groups: These groups connect the central unit to the side arms. mdpi.com Ester linkages are common, and their orientation relative to the central core is critical. mdpi.com It has been observed that the physical properties and mesophase behavior of BCLCs are highly sensitive to the direction of these carboxyl groups. mdpi.com The use of other linkages, like amides, can introduce hydrogen bonding, which further stabilizes the mesomorphism. csic.es Photoactive azo linkages (–N=N–) have also been incorporated to create materials responsive to light, though they can sometimes destabilize the mesomorphism. csic.esresearchgate.net

The overarching principle is that the unique properties of BCLCs, such as macroscopic polar order and chirality from achiral molecules, are strongly dependent on the interplay between these structural components and the resulting intermolecular interactions. mdpi.comcsic.es

Characterization of Smectic Phases (SmA, SmAP, SmCP, SmAPF)

Bent-core molecules based on this compound analogues form a diverse array of smectic phases, which are characterized by a layered molecular arrangement. aip.org These phases are distinguished by the orientation of the molecules within the layers and the stacking correlation between layers.

Smectic A (SmA) Phase: This is the simplest smectic phase, where the long axes of the molecules are, on average, oriented perpendicular to the layer planes. szfki.huaps.org

Polar Smectic A (SmAP) Phases: These are orthogonal (non-tilted) phases that exhibit polar ordering within the smectic layers. whiterose.ac.uk The direction of this in-layer polarization can vary between adjacent layers, leading to several sub-phases:

SmAPF: A ferroelectric phase where the polarization direction is the same in all layers.

SmAPA: An antiferroelectric phase where the polarization direction alternates by 180° from one layer to the next. whiterose.ac.uk

SmAPR: A phase with a random distribution of polarization direction between layers. researchgate.net

SmAP(α): A more complex orthogonal polar phase identified in some systems. nih.gov One study on a material derived from 4-cyanoresorcinol reported a novel sequence of four orthogonal smectic phases: SmA-SmAP(R)-SmAP(X)-SmAP(A), where SmAP(X) was a new polar uniaxial phase. nih.gov

Polar Tilted Smectic (SmCP) Phases: In these phases, also known as B2 phases, the molecular long axes are tilted with respect to the layer normal. aip.orgaps.org This tilt, combined with the polar order, results in the formation of chiral layer structures from achiral molecules. researchgate.netaps.org The stacking of these chiral and polar layers can lead to ferroelectric or antiferroelectric arrangements. aip.orgpsu.edu

The identification and characterization of these phases rely on techniques such as polarizing optical microscopy (POM), which reveals characteristic textures, and X-ray diffraction, which provides information on the layer structure. szfki.hunih.gov

Electrooptic Index Modulation and Switching Behavior (e.g., Analog Electrooptics, V-shaped Switching)

The polar nature of mesophases formed by this compound analogues gives rise to unique electro-optic effects, which are of significant interest for applications in displays and optical devices. mdpi.compsu.edu The application of an electric field can interact with the local polarization of the molecules, causing a collective reorientation that modulates the material's refractive index. psu.eduresearchgate.net

Several distinct switching modes have been identified in the smectic phases of BCLCs:

Antiferroelectric to Ferroelectric Switching: In antiferroelectric phases like SmCAPA, an applied electric field can overcome the alternating polarization between layers, forcing them into a uniformly polarized (ferroelectric) state. psu.edubeilstein-journals.org This transition is accompanied by a change in the optical properties of the material.

V-shaped Switching: This refers to a continuous, hysteresis-free change in the optical transmittance with applied voltage, which is a desirable characteristic for analog grayscale control in displays.

Analog Electrooptics: Certain phases, such as the SmAPF phase, are being specifically designed for analog electro-optics applications. aps.org In some materials, applying an in-plane electric field to a homeotropically aligned sample (where molecular long axes are perpendicular to the substrate) can induce a uniform optical response, a behavior that resembles in-plane switching (IPS) modes used in conventional LCDs. psu.edu

Biaxial Switching: In some nematic phases of BCLCs, the application of an electric field can induce macroscopic biaxiality, leading to fast, high-contrast electro-optic switching. researchgate.net

These electro-optic effects are a direct consequence of the unique supramolecular structures, such as polar ordering and spontaneous chirality, that are enabled by the bent molecular design. researchgate.netpsu.edu

Influence of Molecular Structure on Mesophase Formation (e.g., Bend Angle, Terminal Chains, Linkage Groups)

The type of liquid crystalline phase (mesophase) that a bent-core molecule forms is exquisitely sensitive to its specific molecular structure. mdpi.commdpi.com Subtle changes to the central core, the linking groups, or the terminal chains can lead to vastly different phase behaviors. mdpi.com

Bend Angle and Central Core: The angle of the central bent unit is a critical parameter. mdpi.com While 3-hydroxybenzoic acid provides a suitable core, altering the core can stabilize or destabilize mesophases. mdpi.comcsic.es For example, expanding the central unit from a single phenyl ring to a larger, more rigid structure like naphthalene (B1677914) can significantly widen the temperature range over which the liquid crystal phase is stable. csic.es Lateral substitution on the central ring also has a profound impact; in one study on 3-hydroxybenzoic acid derivatives, only compounds with a fluorine substituent were found to be mesogenic, while those with larger chloro or nitro groups were not. mdpi.com

Terminal Chains: The length of the flexible terminal alkyl or alkoxy chains strongly influences the mesomorphic properties. mdpi.com Increasing chain length can promote the formation of certain smectic phases over others. mdpi.com For instance, in a series of compounds with a fluorine-substituted 3-hydroxybenzoic acid core, shorter alkyl chains (octyl, decyl) led to a columnar B1-type mesophase, whereas longer chains favored a different, unidentified mesophase. mdpi.com

Linkage Groups: The chemical nature and orientation of the groups linking the core to the arms are vital. mdpi.commdpi.com Reversing the direction of an ester linkage can significantly alter the mesomorphic behavior. mdpi.com Introducing groups capable of hydrogen bonding, such as amides, can enhance the stability of the mesophase compared to ester-linked analogues. csic.es

The following table, based on findings from a study on substituted 3-hydroxybenzoic acid derivatives, illustrates the critical role of the substituent on the central core. mdpi.com

| Central Core Substituent | Terminal Chain Length | Observed Mesophase |

| Fluorine | C8H17, C10H21 | Columnar (B1 type) |

| Fluorine | C12H25, C14H29 | Unidentified Mesophase |

| Chlorine | C8H17 to C14H29 | None (Non-mesogenic) |

| Nitro | C8H17 to C14H29 | None (Non-mesogenic) |

Data sourced from a study on bent-core liquid crystals based on 3-hydroxybenzoic acid bearing a lateral substituent. mdpi.com

X-ray Diffraction Studies of Layer Spacing and Structure in Liquid Crystals

X-ray diffraction (XRD) is an indispensable tool for elucidating the structure of liquid crystalline phases formed by this compound analogues and other bent-core molecules. researchgate.netszfki.hu By analyzing the diffraction patterns, researchers can determine the fundamental organization of the molecules, particularly the layer spacing in smectic phases and the lattice parameters in columnar phases. aps.orgresearchgate.net

In a typical XRD experiment on a liquid crystal, a sharp, intense peak is observed at small diffraction angles, which corresponds to the periodic arrangement of the smectic layers. researchgate.net The position of this peak allows for the direct calculation of the layer spacing (d). A diffuse, wide-angle peak is also observed, which is characteristic of the liquid-like disorder of molecules within the layers. researchgate.net

XRD studies are crucial for:

Distinguishing between Phases: Different smectic phases have distinct layer structures that can be identified with XRD. For example, the transition from a columnar B1 phase to a tilted smectic (SmCP) phase involves a significant structural change that can be tracked by observing the corresponding diffraction peaks. aps.org

Determining Molecular Tilt: In tilted smectic phases like SmCP, the measured layer spacing is typically less than the full molecular length. By comparing the layer spacing to the calculated molecular length, the average molecular tilt angle can be estimated.

Characterizing Complex Structures: XRD is used to identify more complex arrangements, such as the undulated layers found in some frustrated smectic phases or the two-dimensional lattice of columnar phases. aip.orgaps.org For instance, studies on some asymmetric bent-core molecules have revealed frustrated tilted smectic phases with a layer undulated structure. aip.org

The table below presents example layer spacing data obtained from XRD studies on smectic phases of various bent-core liquid crystals.

| Compound Type / Phase | Temperature (°C) | Layer Spacing (d) in Å | Source |

| Asymmetric Bent-Core / SmCA | 125 | 44.3 | researchgate.net |

| Asymmetric Bent-Core / SmCI | 106 | 46.1 | researchgate.net |

| B1-B2 Dimorphism / Columnar B1 (a-parameter) | 148 | 49.3 | aps.org |

| B1-B2 Dimorphism / Columnar B1 (b-parameter) | 148 | 34.0 | aps.org |

| B1-B2 Dimorphism / Smectic SmCP | 145 | 35.0 | aps.org |

Thermal Analysis of Liquid Crystalline Transitions (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the phase transitions of liquid crystals derived from this compound and its analogues. mdpi.comszfki.hu DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH). researchgate.netmdpi.com

A typical DSC thermogram for a liquid crystalline material shows distinct peaks corresponding to transitions between different phases, such as crystal to smectic, smectic to nematic, or nematic to isotropic liquid. szfki.huresearchgate.net The process involves controlled heating and cooling cycles to observe the temperatures at which these transitions occur. mdpi.com

Key information obtained from DSC includes:

Phase Transition Temperatures: The onset or peak of a thermal event on the DSC curve indicates the temperature of a phase transition (e.g., Tm for melting, Ti for clearing/isotropization). szfki.huszfki.hu

Enthalpy of Transitions: The area under a DSC peak is proportional to the enthalpy change of the transition, providing insight into the degree of structural change occurring. For example, the transition from a highly ordered columnar phase to a smectic phase can have a surprisingly small enthalpy, suggesting the two phases share significant structural similarities. aps.org

Phase Identification: DSC is used in conjunction with other methods like polarizing optical microscopy to construct a complete phase diagram for a material or a mixture of materials. szfki.huszfki.huresearchgate.net

Kinetics Studies: By performing measurements at different heating or cooling rates, DSC can be used to study the kinetics of phase transitions and determine parameters like activation energy. szfki.huicm.edu.pl

The following table shows representative phase transition data for bent-core liquid crystals, including a compound derived from isophthalic acid (a structural isomer of the central core), as determined by DSC. mdpi.com

| Compound ID | Heating/Cooling | Transition | Temperature (°C) |

| Compound Ib (Resorcinol Core) | Heating | Cr → Sm | 135 |

| Sm → Sm | 185 | ||

| Sm → Sm | 211 | ||

| Sm → Iso | 237 | ||

| Compound IIb (Isophthalic Acid Core) | Heating | Cr → Cr | 138 |

| Cr → Sm | 196 | ||

| Sm → N | 283 | ||

| Cooling | Iso → N | 304 | |

| N → Sm | 263 | ||

| Sm → Cr | 241 |

Data adapted from a comparative study on resorcinol and isophthalic acid-derived bent-core compounds. mdpi.com Cr = Crystal, Sm = Smectic, N = Nematic, Iso = Isotropic Liquid.

Polymeric Compositions and Stabilization Mechanisms

This compound, a phenolic compound featuring an aromatic ester, serves a critical role in the stabilization of advanced polymeric materials. Its unique structure allows it to function effectively in specialized applications, particularly within silane-crosslinkable and moisture-curable polymer systems.

Role as a Phenolic Antioxidant in Silane-Crosslinkable Polyolefins

This compound is utilized as a phenolic antioxidant in silane-crosslinkable polyolefin compositions. google.comgoogleapis.com These polymers, such as silane-grafted polyethylene, are designed to crosslink upon exposure to moisture, a process often accelerated by a silanol (B1196071) condensation catalyst. google.comepo.org The primary function of an antioxidant in these systems is to protect the polymer from degradation during processing and throughout its service life. google.com

Phenolic antioxidants, in general, stabilize polymers by acting as free radical scavengers. google.comresearchgate.net The hydrogen-donating phenol (B47542) group can terminate peroxyl radicals, which are key species in the auto-oxidation cycle of polymers, thus preventing the formation of hydroperoxides and subsequent degradation of the polymer backbone. researchgate.netresearchgate.net In systems containing an acidic silanol condensation catalyst, the choice of antioxidant is crucial. This compound and its structural analogues, which contain at least one ester-containing moiety, have been identified as effective stabilizers for these specific compositions. google.comgoogleapis.com

Table 1: Typical Composition of a Stabilized Silane-Crosslinkable Polyolefin System

| Component | Function | Typical Concentration (wt%) |

| Polyolefin with Hydrolyzable Silane (B1218182) Groups | Base Polymer Resin | 40 - 99.9 googleapis.com |

| Acidic Silanol Condensation Catalyst | Accelerates Moisture Curing | Not specified in sources |

| This compound (or analogue) | Phenolic Antioxidant | 0.01 - 1.00 googleapis.com |

| Optional Fillers (e.g., Carbon Black) | Reinforcement, UV Protection | 0.10 - 35 google.com |

| Optional Additives (e.g., Metal Deactivators) | Additional Stabilization | 0.01 - 0.50 google.comgoogleapis.com |

Impact on Moisture-Curable Polymeric Systems

In moisture-curable systems, such as those crosslinked with silanes, the chemical environment is sensitive, particularly to the interaction between additives. google.comepo.org The inclusion of a phenolic antioxidant like this compound is intended to provide thermal-oxidative stability without interfering with the moisture-curing process. google.comgoogleapis.com These systems are widely used in applications like the insulation coatings for wires and cables. google.com

The crosslinking mechanism involves the hydrolysis of silane groups to form silanols, which then condense to create stable siloxane bridges (Si-O-Si) between polymer chains. justia.com This process is sensitive to acidic or basic conditions. The use of phenolic antioxidants with ester-containing moieties, such as this compound, is specified for compositions that employ an acidic silanol condensation catalyst. google.comgoogleapis.com This suggests that the specific structure of this compound is compatible with the acidic catalyst, ensuring that neither the rate of cure nor the final properties of the crosslinked polymer are compromised. Research on similar p-hydroxybenzoate antioxidants indicates they are less likely to react with radical species formed during peroxide-induced crosslinking, which may suggest a lower potential for interference in other radical-based curing systems as well. researchgate.net

Table 2: Examples of Phenolic Antioxidants with Aromatic Ester Moieties for Moisture-Curable Systems googleapis.com

| Compound Name | CAS Number |

| This compound | 24262-63-3 |

| Resorcinol monobenzoate | 136-36-7 |

| 3-Hydroxy-5-methylphenyl benzoate (B1203000) | 848130-90-5 |

| Orcinol dibenzoate | 104311-36-6 |

| Phenethyl 3-hydroxybenzoate | 99287-97-5 |

Chemical Stability of Ester Moieties within Polymer Matrices

The stability of the ester group in this compound is fundamental to its function and longevity as an antioxidant within the polymer matrix. Aromatic esters are known to be thermally stable. ugent.be Studies on related compounds show that phenyl esters can undergo exchange reactions with phenol groups at high temperatures (e.g., 200 °C), a process that can be accelerated by a catalyst. ugent.be This indicates a high degree of thermal stability under typical polymer processing conditions.

The hydrolytic stability of the ester bond is also a key consideration, especially in moisture-curable systems. The stability of an ester against hydrolysis is influenced by electronic and steric factors. researchgate.net While specific data on the hydrolytic stability of this compound within a polyolefin matrix is not detailed in the provided search results, the general chemistry of esters suggests that the aromatic nature of both the phenyl and benzoate groups contributes to its stability compared to aliphatic esters. researchgate.net The inclusion of this compound in formulations designed for moisture-curing implies that its ester moiety possesses sufficient stability to remain intact during the curing process and the service life of the polymer, where it must coexist with residual moisture and catalyst without significant degradation. google.comgoogleapis.com

Elucidating Reaction Mechanisms and Derivatization Pathways Involving Phenyl 3 Hydroxybenzoate

Mechanistic Studies of Ester Hydrolysis (De-esterification)

The hydrolysis of phenyl 3-hydroxybenzoate involves the cleavage of its ester bond to yield 3-hydroxybenzoic acid and phenol (B47542). This reaction can be catalyzed by either acid or base, with the base-catalyzed pathway being particularly common for phenyl esters.

The alkaline hydrolysis of carboxylic acid esters typically proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. epa.govresearchgate.net This process involves the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the leaving group. In the case of this compound, the leaving group is phenoxide (PhO⁻), which is a relatively stable anion due to resonance delocalization of the negative charge over the benzene (B151609) ring.

Proton Transfer: In the final step, the phenoxide anion, being a moderately strong base, deprotonates the newly formed 3-hydroxybenzoic acid to yield a phenolate (B1203915) salt and phenol. An acidic workup is required to recover the neutral 3-hydroxybenzoic acid.

Kinetic studies on substituted phenyl benzoates have shown that the rates of alkaline hydrolysis are sensitive to the electronic effects of substituents on both the benzoic acid and the phenol moieties. researchgate.netresearchgate.net

Acid-catalyzed hydrolysis proceeds via a different, though related, mechanism that is effectively the reverse of Fischer esterification. libretexts.org

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original phenol group, converting it into a better leaving group (phenol).

Elimination: The intermediate collapses, eliminating a molecule of phenol and yielding the protonated form of 3-hydroxybenzoic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final 3-hydroxybenzoic acid product. libretexts.org

This reaction is reversible, and an equilibrium is established between the reactants and products. libretexts.org

Investigation of Transesterification Reactions

Transesterification is a process where the ester group of this compound reacts with an alcohol to form a new ester and phenol. This reaction is a crucial pathway for modifying the ester functionality and is often catalyzed by enzymes, particularly lipases, which can offer high selectivity and operate under mild conditions.

Enzymatic transesterification has been studied extensively for various hydroxy- and methoxy-substituted benzoates. nih.gov Research using immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown that this enzyme is highly effective for the transesterification of methyl (hydroxy)benzoates with long-chain alcohols. nih.gov For instance, the activity for the preparation of oleyl 4-hydroxybenzoate (B8730719) was found to be approximately 25 times higher via transesterification compared to direct esterification. nih.gov

The position of the hydroxyl substituent on the benzoate (B1203000) ring significantly influences the reaction rate. Studies on methyl benzoates show that the relative transesterification activity catalyzed by Novozym 435 follows a distinct pattern based on the substituent position. nih.gov

| Substrate (Methyl Ester) | Relative Position | Relative Activity Trend |

|---|---|---|

| Methyl 2-hydroxybenzoate | ortho | ortho ≈ meta |

| Methyl 3-hydroxybenzoate | meta | |

| Methyl 4-hydroxybenzoate | para | para < ortho/meta |

| Methyl 3,4-dihydroxybenzoate | - | Significantly lower activity |

As shown in the table, the reactivity for substrates with substituents in the ortho and meta positions, such as methyl 3-hydroxybenzoate, is comparable and notably higher than that for the para-substituted isomer. nih.gov This makes enzymatic transesterification a highly viable method for converting this compound into other valuable ester derivatives.

Amide Formation via Reaction with Amines

Amide bonds can be formed from this compound through nucleophilic acyl substitution, where an amine acts as the nucleophile, displacing the phenoxide leaving group. However, direct reaction between an ester and an amine often requires harsh conditions, such as high temperatures, to proceed without a catalyst. nih.govsci-hub.se More efficient and common methods involve the activation of the corresponding carboxylic acid, 3-hydroxybenzoic acid.

Several strategies have been developed for the synthesis of 3-hydroxybenzamides, which illustrate the principles applicable to the ester:

Biocatalytic Synthesis: Enzymes can be used to directly couple 3-hydroxybenzoic acid with amines. For example, an adenylating enzyme (A2) has been successfully used for the preparative synthesis of 3-hydroxy-N-(3-phenylpropyl)benzamide from 3-hydroxybenzoic acid and 3-phenyl-1-propylamine in a buffered aqueous system. rsc.org This approach highlights the power of biocatalysis in forming amide bonds under mild conditions.

Chemical Coupling Reagents: In chemical synthesis, the carboxylic acid is typically activated using coupling reagents. A documented method involves reacting 3- and 4-((phenylcarbamoyl)oxy)benzoic acids with various amines in the presence of the coupling reagent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). semanticscholar.org This strategy first protects/functionalizes the hydroxyl group and then activates the carboxyl group for amidation.

Biological Activation: In biological systems, amide bond formation is often preceded by the activation of the carboxylic acid via the formation of a coenzyme A (CoA) thioester. jmb.or.kr For instance, the anaerobic metabolism of 3-hydroxybenzoate involves a CoA ligase that activates the substrate, making it susceptible to further reactions. nih.gov

| Method | Starting Material | Key Reagents/Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Biocatalytic Amidation | 3-Hydroxybenzoic acid | Adenylating enzyme A2, ATP, MgCl₂ | Phosphate buffer, 37 °C | rsc.org |

| Chemical Coupling | 3-((Phenylcarbamoyl)oxy)benzoic acid | TBTU, DIPEA, Amine | CH₂Cl₂ | semanticscholar.org |

| Hydrothermal Synthesis | Benzoic acid (general) | Amine, Water | High Temperature (e.g., 250 °C) | sci-hub.se |

These methods underscore a common principle: for efficient amide formation at or near ambient conditions, the carbonyl carbon must be made more electrophilic, either through enzymatic activation, the use of chemical coupling agents, or by employing a more reactive acyl donor than the ester itself.

Strategies for Further Functionalization and Derivatization

Beyond reactions at the ester group, the structure of this compound offers two additional sites for modification: the phenolic hydroxyl group and the aromatic ring. Tailored functionalization at these sites is a valuable strategy for synthesizing new derivatives with potentially enhanced properties. nih.gov

Conclusion and Future Research Directions in Phenyl 3 Hydroxybenzoate Chemistry

Summary of Key Academic Contributions and Findings

Phenyl 3-hydroxybenzoate, a compound with the molecular formula C₁₃H₁₀O₃, has been a subject of interest in various chemical research domains. biosynth.comnih.gov It is recognized as a valuable building block in organic synthesis for creating esters, amides, and other complex molecules. biosynth.comevitachem.com

Key findings have highlighted its role in the synthesis of specialized polymers and its potential applications in medicinal chemistry. For instance, derivatives of this compound have been investigated for their biological activities. One such derivative, 2-fluoro-6-(m-hydroxybenzoyloxy) phenyl m-hydroxybenzoate (WZB117), has been shown to inhibit glucose transporter 1 (GLUT1), suggesting a potential therapeutic application in limiting glycolysis in cancer cells. nih.gov Furthermore, organotin(IV) 3-hydroxybenzoate compounds have demonstrated potential as antibacterial agents. researchgate.net

The anaerobic metabolism of 3-hydroxybenzoate has also been a subject of study, with research identifying specific bacterial strains, such as Thauera aromatica and Sporotomaculum hydroxybenzoicum, that can degrade this compound. nih.govresearchgate.net These studies contribute to our understanding of the environmental fate and microbial degradation pathways of hydroxybenzoates.

Emerging Research Avenues and Untapped Potential

Emerging research is beginning to explore the broader applications of this compound and its derivatives. One promising area is in materials science, where it can serve as a monomer for the synthesis of novel polymers with specific properties. smolecule.com Its structural features suggest potential for creating materials with unique thermal or optical characteristics.

In medicinal chemistry, while some derivatives have been studied, the full spectrum of its pharmacological potential remains largely untapped. ontosight.ai The core structure of this compound provides a scaffold that can be modified to design new therapeutic agents. For example, its derivatives could be explored for a wider range of enzyme inhibition or receptor binding activities. evitachem.comontosight.ai

The study of its derivatives in the context of liquid crystalline polymers is another area with significant potential. The structural properties of related phenylbenzoic acid derivatives have been shown to contribute to the formation of nematic mesophases, indicating that this compound could be a valuable component in the design of new liquid crystal materials.

Future Prospects for this compound in Chemical Synthesis and Materials Science

The future of this compound in chemical synthesis lies in its continued use as a versatile intermediate for constructing complex organic molecules. biosynth.comevitachem.com Its functional groups allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists. The development of more efficient and selective synthetic methods involving this compound will be crucial.

In materials science, the prospects for this compound are expanding. Its incorporation into polymers could lead to the development of advanced materials with tailored properties for applications in electronics, photonics, and more. chemscene.com Research into the synthesis of polyesters and other polymeric materials using this compound is an active area of investigation. The UV-absorbing properties of related compounds also suggest potential use in cosmetic formulations. smolecule.com

Further exploration of its solid-state chemistry and crystal structure will provide deeper insights into its properties and guide the design of new materials. iucr.org The ability to form various intermolecular interactions, such as hydrogen bonding and π-π stacking, makes it an interesting candidate for crystal engineering and the development of functional crystalline materials.

Q & A

Q. What are the standard methods for synthesizing and characterizing Phenyl 3-hydroxybenzoate in academic laboratories?

- Methodological Answer : this compound is typically synthesized via esterification reactions between 3-hydroxybenzoic acid and phenol derivatives. Key steps include acid-catalyzed condensation under reflux, followed by purification using recrystallization or column chromatography. Characterization employs techniques such as:

Q. How is this compound degraded microbially, and what analytical approaches are used to track degradation products?

- Methodological Answer : Anaerobic bacteria like Sporotomaculum hydroxybenzoicum degrade 3-hydroxybenzoate via reductive dehydroxylation to benzoyl-CoA, producing acetate, butyrate, and CO₂ . Researchers employ:

- Stable isotope probing (SIP) to trace metabolic pathways.

- Gas chromatography (GC) for volatile fatty acid quantification.

- Enzymatic assays (e.g., CoA ligase activity) to validate intermediate steps .

Table: Key Degradation Products and Detection Methods

| Product | Detection Method | Reference |

|---|---|---|

| Acetate | GC with FID detector | |

| Benzoyl-CoA | UV-Vis spectroscopy |

Advanced Research Questions

Q. How can contradictory data on energy yields in 3-hydroxybenzoate fermentation be resolved?

- Methodological Answer : Discrepancies in ATP synthesis efficiency (e.g., strain-specific variations in Sporotomaculum hydroxybenzoicum) arise from differences in substrate-level phosphorylation and electron transport chain contributions. To resolve these:

- Conduct stoichiometric flux analysis to map carbon and electron flow.

- Use ¹³C metabolic flux analysis to quantify pathway activity.

- Compare molar growth yields under controlled conditions (e.g., with/without hydrogen-scavenging organisms) .

Studies suggest that energy conservation via sodium-ion gradients during decarboxylation may explain ATP yield variations .

Q. What transcriptional regulatory mechanisms control 3-hydroxybenzoate metabolism in Corynebacterium glutamicum?

- Methodological Answer : The genIKL, genR, and genTX operons regulate 3-hydroxybenzoate catabolism via gentisate. Advanced methods include:

- DNase I footprinting and EMSA to identify DNA-binding sites of regulators (e.g., GenR and GlxR).

- CRISPR-Cas9 knockout strains to assess gene essentiality.

- RNA-seq to map transcriptional changes under substrate induction .

GenR, an IclR-family activator, is critical for operon activation, while GlxR (a CRP-FNR homolog) may repress transcription under non-inducing conditions .

Q. How do structural analogs of this compound (e.g., 4-hydroxy derivatives) influence enzymatic specificity in bioluminescence systems?

- Methodological Answer : Fungal hispidin-hydroxylase, a 3-hydroxybenzoate 6-monooxygenase homolog, oxidizes hispidin to luciferin. To study analog interactions:

- Perform docking simulations using homology models (based on salicylate hydroxylase structures).

- Measure kinetic parameters (Kₘ, Vₘₐₓ) for analogs using purified enzymes.

- Use site-directed mutagenesis to identify active-site residues critical for substrate recognition .

Structural modifications (e.g., para- vs. meta-hydroxyl groups) significantly alter binding affinities and reaction rates .

Q. What safety protocols are critical when handling this compound derivatives in high-throughput screening?

- Methodological Answer : Derivatives like Phenyl 3,4-diaminobenzoate require stringent safety measures:

- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats to prevent dermal/ocular exposure.

- Engineering controls : Fume hoods for dust suppression during weighing.

- Waste disposal : Licensed contractors for hazardous organic waste .

Contradictions in toxicity data (e.g., limited ecotoxicological profiles) necessitate precautionary principles, including Ames testing for mutagenicity .

Data Contradiction Analysis

Q. Why do some studies report hydrogen production during 3-hydroxybenzoate fermentation, while others do not?

- Methodological Answer : Hydrogen detection depends on microbial consortia and experimental conditions. For clarity:

- Use gas chromatography with TCD detectors for H₂ quantification.

- Compare pure vs. co-cultures (e.g., with hydrogenotrophic archaea).

- Monitor redox potential to assess electron sink availability.

Strain BT produces trace H₂, but its metabolic role remains unclear due to insufficient ATP yield shifts in co-culture experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.